molecular formula C16H20N2O4S B11460038 7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11460038
M. Wt: 336.4 g/mol
InChI Key: GBDZFYUDLXQVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-DIMETHOXY-2-(2-METHOXYETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound with a unique structure that includes methoxy and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-2-(2-METHOXYETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multiple steps, including the formation of the imidazo[1,5-b]isoquinoline core, followed by the introduction of methoxy and sulfanylidene groups. Common reagents used in these reactions include methoxyethanol, dimethyl sulfate, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-2-(2-METHOXYETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

7,8-DIMETHOXY-2-(2-METHOXYETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-2-(2-METHOXYETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-b]isoquinoline derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 7,8-DIMETHOXY-2-(2-METHOXYETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE lies in its specific combination of methoxy and sulfanylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

7,8-dimethoxy-2-(2-methoxyethyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C16H20N2O4S/c1-20-5-4-17-15(19)12-6-10-7-13(21-2)14(22-3)8-11(10)9-18(12)16(17)23/h7-8,12H,4-6,9H2,1-3H3

InChI Key

GBDZFYUDLXQVQV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2CC3=CC(=C(C=C3CN2C1=S)OC)OC

Origin of Product

United States

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